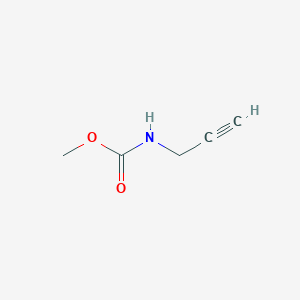

methyl N-prop-2-ynylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl N-prop-2-ynylcarbamate is a chemical compound with the CAS Number: 139372-09-1 . It has a molecular weight of 113.12 and is used in scientific research due to its diverse applications, including its role as a potent inhibitor for certain enzymes.

Synthesis Analysis

The synthesis of compounds similar to methyl N-prop-2-ynylcarbamate has been discussed in various studies. For instance, the synthesis of N-methylated polypeptides has been explored . Another study discussed the one-pot synthesis of Methyl N-Phenyl Carbamate from Aniline, Urea, and Methanol .Molecular Structure Analysis

The molecular structure of methyl N-prop-2-ynylcarbamate can be represented by the Inchi Code: 1S/C5H7NO2/c1-3-4-6-5(7)8-2/h1H,4H2,2H3,(H,6,7) .Physical And Chemical Properties Analysis

Methyl N-prop-2-ynylcarbamate is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Molluscicidal Activity

“Methyl N-prop-2-ynylcarbamate” is a type of N-methyl carbamate derivative. These derivatives have been synthesized and tested against Helix aspersa snails, showing potent molluscicidal activity . The results showed that these new synthesized carbamate derivatives were highly potent against the snails .

Insecticidal Activity

N-methyl carbamate derivatives, like “methyl N-prop-2-ynylcarbamate”, have also been synthesized and tested for their insecticidal activity . These compounds have been manipulated to improve stability, toxicity, selectivity, and efficacy .

Histone H3 Lysine 9 Demethylase (KDM4) Inhibitory Activity

“Methyl N-prop-2-ynylcarbamate” derivatives have been evaluated for their inhibitory activity against histone H3 lysine 9 demethylase (KDM4) . This enzyme plays a crucial role in the regulation of eukaryotic cellular systems such as transcriptional regulation, chromatin organization, and gene expression .

Biochemical Reagent

“Methyl N-prop-2-ynylcarbamate” can be used as a biochemical reagent for life science related research . It can be used as a biological material or organic compound .

Safety and Hazards

Mechanism of Action

Target of Action

Methyl N-prop-2-ynylcarbamate, also known as methyl N-(prop-2-yn-1-yl)carbamate, is a compound that primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. It plays a crucial role in the regulation of mood and behavior .

Mode of Action

The compound acts as an inhibitor of MAO . It binds to the active site of the enzyme, preventing it from interacting with its usual substrates, the monoamines. This inhibition results in an increase in the levels of monoamines, which can have various effects depending on the specific monoamine involved .

Biochemical Pathways

The inhibition of MAO affects several biochemical pathways. The most notable is the monoamine pathway , where the monoamines dopamine, norepinephrine, and serotonin are metabolized. By inhibiting MAO, the compound prevents the breakdown of these monoamines, leading to their increased availability. This can result in enhanced neurotransmission, which can have various downstream effects, including mood elevation .

Result of Action

The primary result of the action of methyl N-prop-2-ynylcarbamate is an increase in monoamine neurotransmission. This can lead to various effects, including mood elevation, which may be beneficial in the treatment of conditions such as depression . Excessive monoamine levels can also lead to side effects, including hypertension and serotonin syndrome .

Action Environment

The action of methyl N-prop-2-ynylcarbamate can be influenced by various environmental factors. For example, the presence of other drugs that also increase monoamine levels can potentiate its effects, potentially leading to toxicity. Additionally, factors such as pH and temperature can influence the stability of the compound and its ability to inhibit MAO .

properties

IUPAC Name |

methyl N-prop-2-ynylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4-6-5(7)8-2/h1H,4H2,2H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXCRKVVJMSNLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-prop-2-ynylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2995858.png)

![tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2995859.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2995863.png)

![3-[4-(Cyclopropylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2995864.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2995867.png)

![3,7,9-trimethyl-1-(2-(phenylamino)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2995868.png)

![4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2995870.png)

![3-Benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2995871.png)

![2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2995873.png)

![4-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2995875.png)

![3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one](/img/structure/B2995877.png)